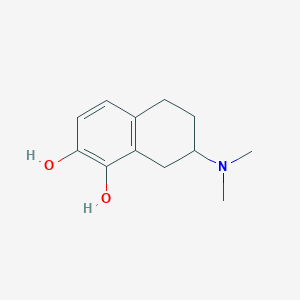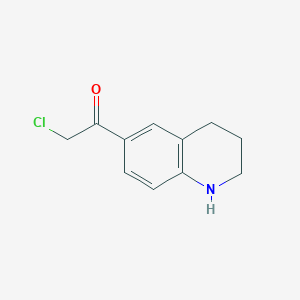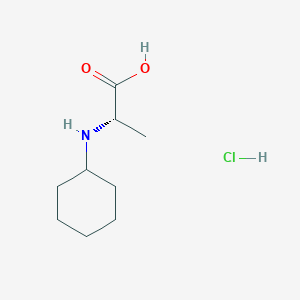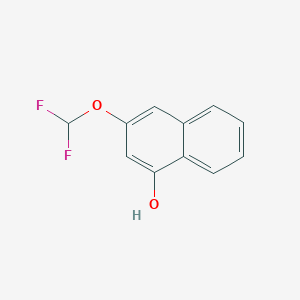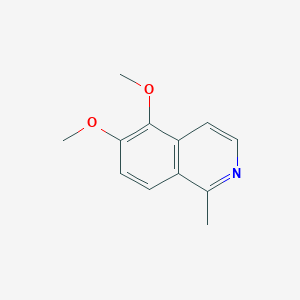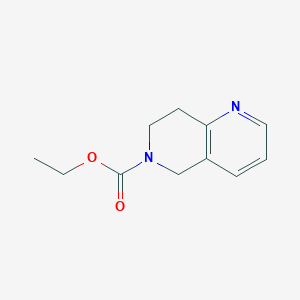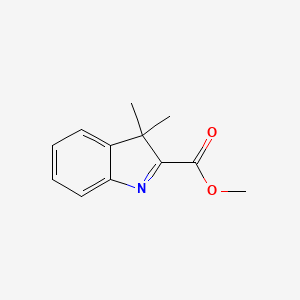
Methyl 3,3-dimethyl-3H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-dimethyl-3H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3,3-dimethyl-3H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3-dimethyl-3H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine hydrate, leading to the formation of hydrazones.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid.
Reduction: Hydrazine hydrate.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Dibromo derivatives.
Reduction: Hydrazones.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,3-dimethyl-3H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 3,3-dimethyl-3H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the nature of the substituents on the indole ring.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 5,6-dibromoindole-3-carboxylate
Uniqueness
Methyl 3,3-dimethyl-3H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,3-dimethyl substitution enhances its stability and reactivity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
methyl 3,3-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3 |
Clave InChI |
BDCVXWWWJQPXLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N=C1C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


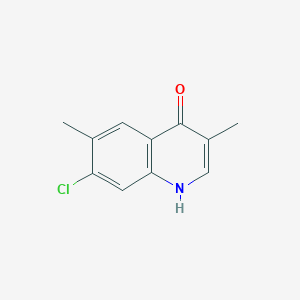
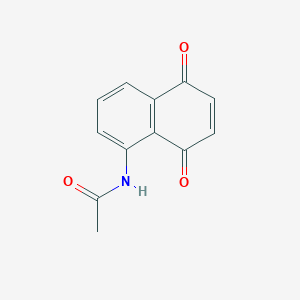
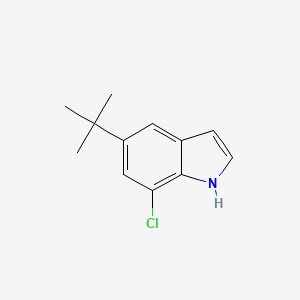
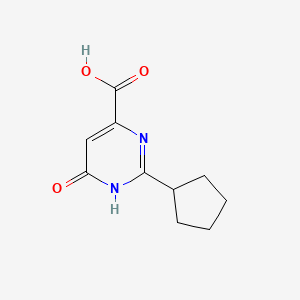
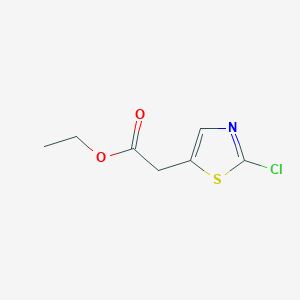
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
